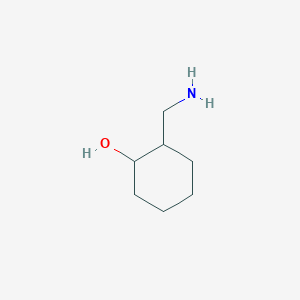

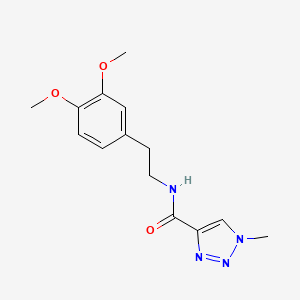

![molecular formula C14H13N3O2S3 B2408195 Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate CAS No. 890947-68-9](/img/structure/B2408195.png)

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are good pharmacophore nuclei due to their various pharmaceutical applications .

Synthesis Analysis

The synthesis of thiazole derivatives involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol . This compound, on treatment with phosphorus pentasulfide, gives the corresponding thioamide derivative in a regioselective manner .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The length of the Csp2—S bond is significantly shorter than that of the Csp3—S bond .Chemical Reactions Analysis

Thiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The 1H NMR spectra of products showed multiplet signals at 7.18 – 8.02 ppm attributed to four aromatic protons of the benzo[d]thiazole system, and broad signals due to the NH .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined by techniques such as 1H NMR, 13C NMR, and IR spectra . For instance, the IR spectra can provide information about the presence of functional groups .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

A study highlighted the synthesis of benzofused thiazole derivatives, including Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate, and evaluated their in vitro antioxidant and anti-inflammatory activities. The derivatives exhibited distinct anti-inflammatory activity and potential antioxidant activity against reactive species, supporting their potential as alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).

Medicinal Chemistry and Pharmacological Activities

Another review discussed the chemical aspects of 2-(thio)ureabenzothiazoles (TBTs and UBTs), highlighting their broad spectrum of biological activities. These compounds, including derivatives like Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate, are of great importance in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and other pharmacological activities (Rosales-Hernández et al., 2022).

Synthesis and Biological Importance

The synthesis and transformations of benzothiazole derivatives have been extensively reviewed, with a focus on their biological activities and industrial demand. New synthesis methods, both conventional and green chemistry approaches, have been developed for benzothiazoles, highlighting their role as biologically active compounds in pharmaceuticals and other applications. This includes insights into the functionalization and reactivity of benzothiazole derivatives for the development of new drugs and materials (Zhilitskaya et al., 2021).

Structural Activity Relationship

A comprehensive review on benzothiazole derivatives underscored their varied biological activities and less toxic effects, establishing the benzothiazole scaffold as a key moiety in medicinal chemistry. The derivatives, including Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate, exhibit a range of pharmacological activities, such as antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-inflammatory effects. This review rationalizes the activities based on structural variations, highlighting the potential of benzothiazole derivatives in various fields of chemistry (Bhat & Belagali, 2020).

Wirkmechanismus

Target of Action

Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazoles, in general, can interact with their targets in various ways, depending on their substituents . For instance, they can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazoles are known to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazoles are known to have various biological effects, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Zukünftige Richtungen

Thiazole derivatives have shown potential in various pharmaceutical applications, and medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Eigenschaften

IUPAC Name |

ethyl 2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S3/c1-3-19-12(18)10-7-21-13(16-10)17-14-15-9-5-4-8(20-2)6-11(9)22-14/h4-7H,3H2,1-2H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGBWPMCMNMARX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

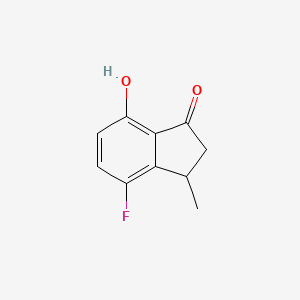

![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)

![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)

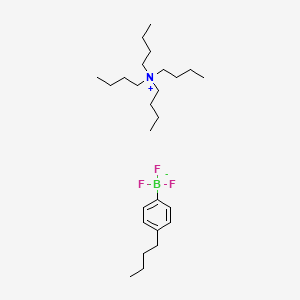

![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)

![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)

![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)

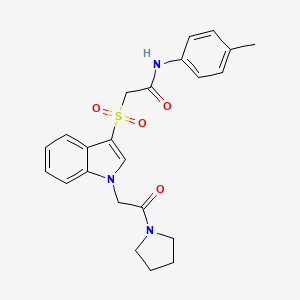

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)